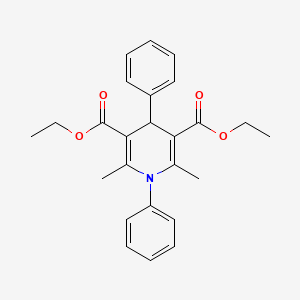

diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate

Description

Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by two phenyl groups at positions 1 and 4 of the pyridine ring, along with methyl groups at positions 2 and 6 and ethoxycarbonyl moieties at positions 3 and 5. This structural configuration distinguishes it from most DHP derivatives, which typically feature a single aryl group at position 4 (e.g., 4-phenyl or substituted 4-aryl groups) .

Properties

CAS No. |

53219-37-7 |

|---|---|

Molecular Formula |

C25H27NO4 |

Molecular Weight |

405.5 g/mol |

IUPAC Name |

diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C25H27NO4/c1-5-29-24(27)21-17(3)26(20-15-11-8-12-16-20)18(4)22(25(28)30-6-2)23(21)19-13-9-7-10-14-19/h7-16,23H,5-6H2,1-4H3 |

InChI Key |

WMAHDMXTJVMTKJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

One-Pot Multi-Component Reaction (Hantzsch Synthesis)

The most widely reported method for synthesizing diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate involves a one-pot multi-component reaction, commonly referred to as the Hantzsch reaction. This method typically uses the following reactants:

- Diethyl malonate or ethyl acetoacetate (as β-ketoester)

- Aromatic aldehydes (such as benzaldehyde or substituted benzaldehydes)

- Ammonium acetate (as the nitrogen source)

The general procedure includes mixing these components in a suitable solvent (ethanol or acetonitrile) and heating under reflux or applying alternative energy sources such as ultrasonic irradiation or microwave irradiation to accelerate the reaction.

Reaction Conditions and Yields

| Reactants | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ethyl acetoacetate (2 mmol) | Ethanol | Reflux (~78°C) | 25-35 minutes | ~75 | Conventional heating |

| Ethyl acetoacetate (1 mmol) | Acetonitrile | 40°C (sonication) | ~8 min + 3-4 min oxidation | 68-75 | Ultrasonic irradiation |

| Ethyl acetoacetate (2.1 mmol) | Solvent-free, silica catalyst | 90°C (grinding) | 3 hours | 80-90 | Solvent-free, silica catalyzed |

The reaction progress is typically monitored by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate mixtures (e.g., 85:15 v/v) as eluents.

Oxidative Aromatization

The initial product from the Hantzsch reaction is often a 1,4-dihydropyridine derivative, which can be further oxidized to the fully aromatic pyridine form. This oxidation can be efficiently achieved using hypervalent iodine(III) reagents such as:

- [Hydroxy(tosyloxy)iodo]benzene (HTIB)

- Phenyliodine bistrifluoroacetate (PIFA)

- Iodobenzene diacetate (IBD)

Oxidation is typically carried out under mild conditions, often solvent-free by grinding the dihydropyridine intermediate with the oxidant at room temperature. This method is environmentally benign and provides high yields of the aromatic product within minutes.

| Oxidant | Conditions | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| HTIB | Solvent-free, grinding | ~3-5 minutes | High | Most efficient oxidant |

| IBD | Dichloromethane, RT | 5 minutes | ~68 | Used in solution phase oxidation |

| PIFA | Solvent-free, grinding | Minutes | Moderate | Less efficient than HTIB |

Alternative Energy Sources

- Ultrasonic Irradiation: Enhances reaction rates and yields by promoting molecular collisions and mixing. The reaction mixture is sonicated at moderate temperatures (around 40°C) for a short time, followed by oxidation.

- Microwave Irradiation: Also reported to reduce reaction times and improve yields, though specific data for this compound are limited in the literature.

Solvent-Free and Catalyst-Assisted Grinding

A green chemistry approach involves grinding the reactants with a small amount of silica gel catalyst under solvent-free conditions at elevated temperatures (~90°C). This method reduces solvent use and reaction time, providing yields of 80-90% for pyrazole-substituted derivatives and related dihydropyridines.

Summary of Preparation Protocols

Analytical and Characterization Techniques

The synthesized compounds are typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the chemical structure and substitution pattern.

- Infrared Spectroscopy (IR): Identifies functional groups such as ester carbonyls and NH groups.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.

- Melting Point Determination: Assesses compound purity and identity.

Chemical Reactions Analysis

Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyridine derivatives.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other functional groups.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties

Research indicates that derivatives of diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate exhibit antioxidant activity. Such compounds can scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. A study highlighted the ability of these compounds to protect cellular structures from oxidative damage, suggesting potential therapeutic applications in preventing oxidative stress-related conditions .

Antimicrobial Activity

The compound has shown promising results against various bacterial and fungal strains. Its derivatives have been synthesized and tested for antimicrobial efficacy, demonstrating significant inhibitory effects on pathogens such as Staphylococcus aureus and Candida albicans. This suggests its potential use in developing new antibiotics or antifungal agents .

Calcium Channel Blocking Activity

Research has also identified that certain derivatives of this compound function as calcium channel blockers. This property is particularly beneficial for the treatment of cardiovascular diseases, as it can help regulate blood pressure and heart rate by inhibiting calcium influx into cells .

Material Science

Polymer Chemistry

this compound is utilized in the synthesis of advanced polymeric materials. Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is crucial for developing materials used in high-performance applications such as aerospace and automotive industries .

Nanocomposites

The compound has been explored for use in nanocomposites, where it acts as a stabilizing agent for nanoparticles. This application is significant in the field of nanotechnology, where the stability and dispersion of nanoparticles are critical for their performance in various applications including catalysis and drug delivery systems .

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It is employed in the Hantzsch reaction to produce various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Multicomponent Reactions

The compound is also utilized in multicomponent reactions (MCRs), which are essential for synthesizing complex organic molecules efficiently. MCRs involving this compound allow for the rapid assembly of diverse molecular architectures with potential applications in drug discovery .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Antioxidant Activity of Pyridine Derivatives | Demonstrated significant free radical scavenging ability | Medicinal Chemistry |

| Antimicrobial Efficacy Against Staphylococcus aureus | Showed inhibitory effects on bacterial growth | Pharmaceutical Development |

| Calcium Channel Blocking Properties | Potential use in hypertension treatment | Cardiovascular Medicine |

| Synthesis of Advanced Polymers | Enhanced thermal stability and mechanical properties | Material Science |

Mechanism of Action

The mechanism of action of diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate involves its interaction with calcium ion channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, which in turn reduces muscle contraction and lowers blood pressure. The compound’s ability to modulate calcium ion channels makes it a potential therapeutic agent for cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s 1,4-diphenyl substitution contrasts with common DHP derivatives, which often have:

- 4-Monoaryl substituents: Methoxy-substituted phenyls: Compounds like diethyl 4-(3,4-dimethoxyphenyl)-2,6-dimethyl-DHP-3,5-dicarboxylate () exhibit hydrogen bonding via methoxy oxygen atoms, influencing crystal packing . Halogenated phenyls: Fluorine or bromine substituents (e.g., 4-fluorophenyl in ) enhance dipole moments and bioavailability . Heterocyclic groups: Derivatives with furan-2-yl () or pyrazole moieties () introduce additional hydrogen-bonding or π-stacking capabilities .

The 1,4-diphenyl configuration in the target compound likely enhances steric hindrance and aromatic interactions, which could affect solubility, crystallization, and biological target engagement compared to monoaryl analogs.

Crystallographic and Hydrogen-Bonding Behavior

- Hydrogen-bonding networks : Most DHPs (e.g., compounds I and II in ) form N–H···O hydrogen bonds between the dihydropyridine NH and carbonyl oxygen atoms. In contrast, methoxy-substituted analogs (e.g., compound III in ) utilize methoxy oxygens as acceptors, creating distinct supramolecular architectures .

- Crystal packing : Bulky 1,4-diphenyl groups in the target compound may disrupt planar stacking observed in simpler derivatives (e.g., diethyl 4-phenyl-DHP in ), leading to unique lattice arrangements .

Physicochemical Properties

Key properties of analogous compounds include:

The target compound’s melting point and spectroscopic data (e.g., NMR) are unreported in the evidence, but its 1,4-diphenyl substitution is expected to reduce solubility in polar solvents compared to monoaryl analogs.

Biological Activity

Diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate precursors through Hantzsch dihydropyridine reactions. The compound exhibits a characteristic dihydropyridine ring structure that adopts a flattened boat conformation. The spatial arrangement of substituents plays a crucial role in its biological activity.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO4 |

| Molecular Weight | 323.39 g/mol |

| Crystal System | Monoclinic |

| Dihedral Angle | 88.78° |

| Packing Stabilization | N—H⋯O and C—H⋯O hydrogen bonds |

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Activity

Research indicates that derivatives of diethyl 2,6-dimethyl-1,4-dihydropyridine exhibit notable antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi.

2. Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells.

3. Cardiovascular Effects

Compounds in the dihydropyridine class are known for their calcium channel blocking activity. This compound has been investigated for its potential as an antihypertensive agent due to its ability to relax vascular smooth muscle.

Case Study 1: Antitumor Efficacy

In a study published in Pharmacological Research, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a significant decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Properties

A comparative study on various dihydropyridine derivatives revealed that this compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL respectively .

Q & A

Q. What are the established synthetic protocols for preparing diethyl 2,6-dimethyl-1,4-diphenyl-4H-pyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch reaction , a multicomponent condensation involving:

- 4-substituted benzaldehyde derivatives (e.g., 4-methylphenyl or biphenyl-4-carbaldehyde)

- Ethyl acetoacetate (2 equivalents)

- Ammonium acetate as a catalyst in ethanol under reflux (353 K for 3–6 hours) .

Key steps :

Monitor reaction progress via TLC.

Purify via silica column chromatography or recrystallization (acetone/ether or hexane/dichloromethane).

Confirm purity via melting point (377–379 K) and spectroscopic methods (NMR, IR) .

Q. How is the crystal structure of this compound determined, and what conformational features are observed?

Methodology :

- Single-crystal X-ray diffraction (SC-XRD) at 100–296 K using Mo/Kα radiation (λ = 0.71073 Å).

- Data processed with SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) .

Structural insights : - The 1,4-dihydropyridine (DHP) ring adopts a boat conformation with puckering parameters (Q, θ, φ) calculated using Cremer-Pople coordinates .

- Substituents (e.g., phenyl, ester groups) influence dihedral angles (e.g., 89.45° between aromatic rings in ) .

- Intramolecular hydrogen bonds (e.g., C–H···O) stabilize the structure .

Q. What biological activities are associated with this compound, and how are they evaluated?

Pharmacological relevance :

- Calcium channel modulation : Analogous DHPs (e.g., nifedipine) bind L-type voltage-gated Ca²⁺ channels, validated via:

- In vitro assays : Guinea pig ileal smooth muscle contraction studies .

- Structure-activity relationship (SAR) : Substituent position (e.g., 4-phenyl vs. biphenyl) affects binding affinity .

- Antioxidant/anti-tumor potential : Evaluated via radical scavenging (DPPH assay) and cytotoxicity screening (MTT assay) .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of electronic properties and reactivity?

Approach :

Q. What challenges arise in crystallographic refinement, and how are they resolved?

Common issues :

- Disorder in substituents : E.g., flexible alkyl chains in ester groups require PART/TORS constraints in SHELXL .

- Solvent inclusion : Unmodeled electron density (e.g., in ) is excluded via SQUEEZE (PLATON) .

Best practices : - Use high-resolution data (θ > 25°, Rint < 0.05).

- Validate hydrogen bonding via Hirshfeld surface analysis (e.g., C–H···O vs. N–H···O motifs) .

Q. How does the compound function as a photoredox catalyst in transition-metal-free coupling reactions?

- Under visible light, the DHP core undergoes single-electron transfer (SET) to generate aryl radicals from aryl halides.

- Key steps :

- Photoexcitation of Hantzsch ester (HEH) forms a charge-transfer complex.

- Radical trapping by arylsulfinates yields diaryl sulfones (yields: 70–85%).

Advantages :

- Avoids transition metals, enabling greener synthesis.

- Compatible with electron-withdrawing/donating substituents .

Q. How do structural modifications (e.g., substituent position) lead to contradictions in bioactivity data?

Case examples :

- 4-Nitrophenyl substitution increases Ca²⁺ antagonism (IC₅₀ = 12 nM) but reduces solubility .

- Biphenyl-4-yl derivatives show dual activity (Ca²⁺ channel and MDR1 binding) complicating SAR interpretation .

Resolution : - Use molecular docking (AutoDock Vina) to differentiate binding modes.

- Validate via QSAR models correlating LogP, PSA, and IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.